

A Technical Guide to the Preclinical Development of Deucravacitinib Hydrochloride

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Compound of Interest		
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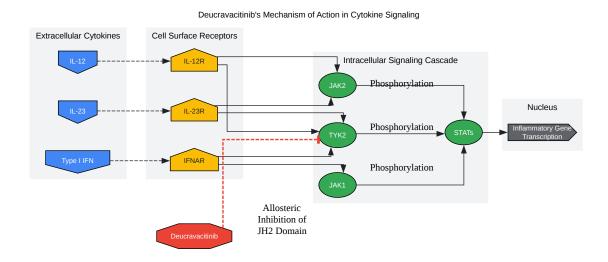
Introduction

Deucravacitinib (BMS-986165) is a first-in-class, oral, selective, allosteric inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family.[1][2] Approved for the treatment of moderate-to-severe plaque psoriasis, its development was underpinned by a robust preclinical program designed to establish its unique mechanism of action, selectivity, efficacy in relevant disease models, and a favorable safety profile.[1][3] This technical guide provides an in-depth overview of the core preclinical data that characterized **Deucravacitinib hydrochloride**, intended for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action and Selectivity

Deucravacitinib employs a novel allosteric inhibition mechanism.[4] Unlike traditional JAK inhibitors that compete with ATP in the highly conserved catalytic (JH1) domain, Deucravacitinib binds to the regulatory pseudokinase (JH2) domain of TYK2.[4][5][6] This unique binding locks the enzyme in an inactive state, preventing receptor-mediated activation and downstream signaling.[3][6] This mechanism is the basis for its high selectivity for TYK2 over the other JAK family members (JAK1, JAK2, and JAK3), thereby minimizing off-target effects associated with less specific JAK inhibitors.[3][7] Deucravacitinib potently blocks signaling pathways mediated by interleukin (IL)-23, IL-12, and Type I interferons (IFNs), which are crucial in the pathogenesis of various immune-mediated diseases.[8][9][10]





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Caption: Deucravacitinib allosterically inhibits the TYK2 pseudokinase domain.

The selectivity of Deucravacitinib for TYK2 over other JAK kinases was established in various cell-based and whole blood assays.



Kinase Target	Assay Type	IC50 / Selectivity Fold	Reference
TYK2	Human Whole Blood (IFN-α induced)	13 nM (EC50)	[2]
JAK1 / JAK3	Cell-based assays	>200-fold vs. TYK2	[6]
JAK2	Cell-based assays	>3000-fold vs. TYK2	[6]
JAK1 / JAK3	In vitro cell-based assays	>100-fold vs. TYK2	[11]
JAK2	In vitro cell-based assays	>2000-fold vs. TYK2	[11]
Broader Kinome	Kinase panel screen	>1,000-fold selectivity	[1]
BMPR2	Off-target screen	193 nM (IC50)	[1]

This protocol outlines a general method for assessing kinase selectivity in a physiologically relevant matrix.

- Blood Collection: Whole blood is collected from healthy human donors into heparinized tubes.
- Compound Incubation: Aliquots of whole blood are pre-incubated with a range of concentrations of Deucravacitinib or other JAK inhibitors for a specified time (e.g., 1-2 hours) at 37°C.
- Cytokine Stimulation: Specific cytokine cocktails are added to stimulate different JAK-STAT pathways:
 - TYK2/JAK2: IL-12 or IL-23 is used to induce STAT4 or STAT3 phosphorylation.
 - JAK1/JAK3: IL-2 or IL-15 is used to induce STAT5 phosphorylation.
 - JAK2/JAK2: Granulocyte-macrophage colony-stimulating factor (GM-CSF) or erythropoietin (EPO) is used to induce STAT5 phosphorylation.[2]



- Lysis and Fixation: Red blood cells are lysed, and the remaining leukocytes are fixed and permeabilized to allow for intracellular antibody staining.
- Phospho-STAT Staining: Cells are stained with fluorescently labeled antibodies specific for the phosphorylated forms of STAT proteins (e.g., pSTAT3, pSTAT5).
- Flow Cytometry: The level of STAT phosphorylation in specific cell subsets (e.g., T cells, monocytes) is quantified using flow cytometry.
- Data Analysis: The concentration of the inhibitor that causes a 50% reduction in the cytokine-induced STAT phosphorylation signal (IC50) is calculated by fitting the data to a four-parameter logistic curve.[12][13]

In Vivo Pharmacology and Efficacy

Deucravacitinib demonstrated robust efficacy across multiple preclinical models of immune-mediated diseases, validating the therapeutic potential of selective TYK2 inhibition.



Disease Model	Species	Dosing Regimen	Key Findings	Reference(s)
IL-23-Induced Psoriasis	Mouse	15-30 mg/kg PO BID for 9 days	Dose-dependent reduction in acanthosis (epidermal thickening). Efficacy was comparable or superior to an anti-IL-23 adnectin control.	[1]
Anti-CD40- Induced Colitis	SCID Mouse	50 mg/kg PO BID	99% reduction in weight loss and 70% reduction in histological scores. Efficacy was comparable to an anti-p40 antibody.	[1][14]
CD4+CD45RBhi gh T-cell Transfer Colitis	SCID Mouse	10-50 mg/kg PO BID	Protection from colitis was at least as effective as anti-IL-12/23 p40 antibody treatment.	[15]
Chronic Lupus (Nephritis)	Mouse	Up to 30 mg/kg PO QD	Well-tolerated and provided protection against nephritis. Efficacy was on par with an anti-IFNαR antibody.	[1][14]



This model recapitulates key features of human psoriatic skin inflammation driven by the IL-23/IL-17 axis.

- Animal Model: BALB/c or similar mouse strains are used.
- Disease Induction: Recombinant murine IL-23 is injected intradermally into the mouse ear daily or every other day for a period of 1-2 weeks to induce localized inflammation.
- Treatment: Deucravacitinib is administered orally (e.g., via gavage) at various doses, typically starting from the first day of IL-23 injection and continuing for the duration of the study. A vehicle control group and a positive control group (e.g., an anti-IL-23 antibody) are included.
- Efficacy Readouts:
 - Clinical Scoring: Ear thickness is measured daily using a digital caliper as a primary indicator of inflammation and edema.
 - Histopathology: At the end of the study, ears are harvested, fixed, and stained with Hematoxylin and Eosin (H&E). Epidermal thickness (acanthosis) and inflammatory cell infiltration are quantified by a pathologist.[1]
 - Gene Expression: RNA is extracted from ear tissue, and quantitative PCR (qPCR) is performed to measure the expression of key inflammatory genes such as II17a, II22, and II12b.[1]

Preclinical Pharmacokinetics (ADME)

The pharmacokinetic profile of Deucravacitinib was characterized by rapid absorption and dose-proportional exposure, supporting a once-daily oral dosing regimen.



Species	Dose	Cmax	Tmax	AUC	Bioavail ability (F)	Half-life (t1/2)	Referen ce(s)
Mouse	10 mg/kg PO	7.5 μΜ	N/A	36 μM⋅h	122%	N/A	[1]
Human (Healthy)	Single Dose	Dose- proportio nal	2-3 h	Dose- proportio nal	99%	7.9-15.0 h	[6][16]
Human (Healthy)	Multiple Doses	Dose- proportio nal	1.5-2.3 h	Dose- proportio nal	N/A	7.5-13.1 h	[6][17] [18]

N/A: Not available from the provided search results.



Start: Dose Administration (Oral or IV) to **Animal Models** Serial Blood Sampling at Pre-defined Time Points Plasma Separation via Centrifugation Sample Preparation (e.g., Protein Precipitation, Solid Phase Extraction) Analysis via LC-MS/MS to Quantify Drug and Metabolite Concentrations Pharmacokinetic Modeling (Non-compartmental Analysis) Calculation of Key PK Parameters (Cmax, Tmax, AUC, t1/2, F, CL) End: PK Profile Characterized

General Workflow for Preclinical PK Analysis

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Caption: Workflow for determining pharmacokinetic parameters in preclinical studies.



Preclinical Safety and Toxicology

The preclinical safety program for Deucravacitinib was designed to identify potential toxicities and establish a safe starting dose for human clinical trials. Its high selectivity for TYK2 was predictive of a favorable safety profile, which was borne out in these studies.

Study Type	Species	Key Findings	Reference(s)
Embryo-Fetal Development	Rat, Rabbit	No adverse effects on development at doses up to 91 times the maximum recommended human dose (MRHD).	[16]
Lactation Studies	Rat	Deucravacitinib was detected in the milk of lactating rats.	[16]
Cardiovascular Safety	In vitro	No hERG channel activity detected.	[1]
General Toxicology	N/A	First-in-human studies revealed no serious adverse events, with an overall adverse event frequency similar to placebo.	[4][6]

N/A: Specific species for general toxicology were not detailed in the provided search results, but findings are from early human trials based on preclinical data.

Conclusion

The preclinical development of **Deucravacitinib hydrochloride** successfully characterized it as a potent and highly selective allosteric inhibitor of TYK2. Its unique mechanism of action translated into strong efficacy in animal models of psoriasis, inflammatory bowel disease, and lupus. The compound exhibited favorable pharmacokinetic properties suitable for oral



administration and a clean safety profile, distinguished from pan-JAK inhibitors. These comprehensive preclinical data provided a strong rationale for its successful advancement into clinical trials and eventual approval as a novel therapy for immune-mediated diseases.

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